7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

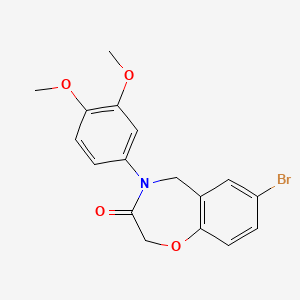

7-Bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic ring fused with a benzene ring. The compound features a bromine atom at position 7 and a 3,4-dimethoxyphenyl substituent at position 4 (Figure 1). Benzoxazepinones are pharmacologically significant due to their structural versatility, which allows modulation of electronic and steric properties for targeted biological activity.

Synthetic routes for benzoxazepinones typically involve condensation of substituted amines with chloroacetyl chlorides or related electrophiles. For example, describes the use of 2-(3,4-dimethoxyphenyl)ethylamine with 2-chloroacetyl chloride in dichloromethane to form intermediates structurally analogous to this compound . Spectral characterization (IR, NMR, and MS) is critical for confirming the identity of such derivatives, as demonstrated in for a related 7-bromo-3-phenyl-benzoxazepinone .

Propriétés

IUPAC Name |

7-bromo-4-(3,4-dimethoxyphenyl)-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-21-15-6-4-13(8-16(15)22-2)19-9-11-7-12(18)3-5-14(11)23-10-17(19)20/h3-8H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBKHPOLWJDHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be represented as follows:

This compound features a bromine atom at the 7-position and a dimethoxyphenyl group at the 4-position of the benzoxazepine ring. The presence of these substituents is crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of benzoxazepines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain benzoxazepine derivatives demonstrated cytotoxic effects against glioblastoma cells, suggesting that 7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may possess similar properties through mechanisms involving cell cycle arrest and apoptosis induction .

The mechanisms underlying the biological activity of benzoxazepines often involve:

- Inhibition of cell proliferation : Compounds like 7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may inhibit key signaling pathways involved in cell growth.

- Induction of apoptosis : Studies have shown that these compounds can activate apoptotic pathways in cancer cells.

- Targeting specific receptors : Some derivatives have been noted to interact with receptors such as the epidermal growth factor receptor (EGFR), enhancing their selectivity towards cancerous cells .

Pharmacological Studies

In various pharmacological studies, compounds similar to 7-bromo-4-(3,4-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been evaluated for their therapeutic potential. A notable study reported that a related compound exhibited significant anticancer activity with an IC50 value in the nanomolar range against glioblastoma cells .

Case Study 1: Glioblastoma Treatment

A study involving the treatment of glioblastoma xenograft models demonstrated that a related benzoxazepine derivative significantly delayed tumor progression. Mice treated with this compound showed improved survival rates compared to controls. The study concluded that targeting specific pathways with benzoxazepine derivatives could be a promising strategy for glioblastoma therapy .

Case Study 2: Cardiovascular Effects

Another area of interest is the cardiovascular effects of compounds derived from benzoxazepines. Some studies have indicated potential benefits in managing heart rhythm disturbances and myocardial ischemia . The synthesis process for these compounds often involves bromination and subsequent modifications to enhance their pharmacological profiles.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in glioblastoma cells | |

| Cardiovascular | Potential benefits in myocardial ischemia | |

| Receptor Interaction | Targets EGFR for selective cytotoxicity |

Comparison with Related Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 7-bromo-4-(3,4-dimethoxyphenyl)-... | <0.813 | Anticancer |

| Related Benzoxazepine Derivative | <0.500 | Anticancer |

| Other Benzoxazepine Analog | >10 | Non-selective |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparison of Key Benzoxazepinone Derivatives

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound contrasts with the phenyl group in ’s derivative. Methoxy groups may enhance solubility and metabolic stability compared to unsubstituted phenyl groups, as seen in curcumin analogs (), where dimethoxy substituents improved pharmacokinetic profiles . Bromine vs. For example, ’s chloro derivative is a pharmaceutical intermediate, but bromine’s larger atomic radius could enhance van der Waals interactions in biological systems .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in , where 3,4-dimethoxyphenyl ethylamine reacts with chloroacetyl chlorides. This contrasts with ’s derivative, which uses simpler phenyl substituents and yields crystalline products (97% yield) .

reports tranquillizing effects for a 7-bromo-3-phenyl analog, suggesting the target compound’s dimethoxyphenyl group may modulate similar pathways . Curcumin analogs () with 3,4-dimethoxyphenyl groups exhibit DNMT1 inhibition but suffer from poor bioavailability. The benzoxazepinone core may mitigate this issue due to its rigid structure, which resists rapid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.